3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[320]hept-2-ene-2-carboxylic acid is a complex organic compound featuring a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of 4-methylthioazetidin-2-one with ethyl α-diazoacetoacetate in the presence of rhodium(II) acetate as a catalyst . This reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired bicyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s bicyclic structure and functional groups allow it to form stable complexes with these targets, modulating their behavior and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but differs in its functional groups and overall reactivity.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring system and functional groups, used in various synthetic applications.
6-Aminopenicillanic acid: A structurally related compound with significant applications in antibiotic synthesis.
Uniqueness
3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-
Properties
CAS No. |
792157-87-0 |
---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
3-ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO4/c1-4-5-6(7(12)13)11-8(14)10(2,3)9(11)15-5/h9H,4H2,1-3H3,(H,12,13) |
InChI Key |
XMXJBVPFJORNJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(O1)C(C2=O)(C)C)C(=O)O |
Origin of Product |
United States |
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